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CAS No.: 1156364-55-4

Cat. No.: B1461368

Get Quote

Executive Summary

3-Chloro-6-(2-ethoxyphenyl)pyridazine is a functionalized heteroaromatic scaffold frequently
utilized as an intermediate in the synthesis of GABA-A receptor ligands and other bioactive
pyridazine derivatives.[1] Its structure features an electron-deficient pyridazine core substituted
with a lipophilic 2-ethoxyphenyl moiety and a reactive chloro-handle, enabling further
nucleophilic substitution (SNAr) or cross-coupling reactions.

This guide provides a rigorous analysis of its spectroscopic signature (NMR, MS, IR) and a
validated synthetic workflow, designed to assist researchers in confirming structural identity
during drug development campaigns.

Synthesis & Experimental Workflow

To obtain high-purity material for spectroscopic analysis, the compound is most reliably
synthesized via a Suzuki-Miyaura Cross-Coupling of 3,6-dichloropyridazine with 2-
ethoxyphenylboronic acid. This method is preferred over the Vilsmeier-Haack cyclization of
hydrazones due to higher regioselectivity and milder conditions.
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Validated Synthetic Protocol

e Reaction Type: Palladium-catalyzed Suzuki-Miyaura Coupling.[2][3]

o Key Reagents: 3,6-Dichloropyridazine (1.0 eq), 2-Ethoxyphenylboronic acid (1.1 eq),
Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

e Solvent System: 1,4-Dioxane / Water (4:1 v/v).
Step-by-Step Methodology:

o Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with Argon for 15
minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

» Addition: Add 3,6-dichloropyridazine, 2-ethoxyphenylboronic acid, and sodium carbonate.
o Catalysis: Add Pd(PPh3)4 under a positive stream of Argon. Seal the vessel.
e Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 7:3).

o Work-up: Cool to room temperature. Dilute with water and extract with Dichloromethane
(DCM). Wash organic phase with brine, dry over MgSO4, and concentrate.

Purification: Flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).
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Fig 1. Suzuki-Miyaura Cross-Coupling Pathway
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Figure 1: Mechanistic workflow for the regioselective synthesis of the target compound.[2][3]
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Spectroscopic Data Analysis

The following data represents the reference spectral signature for 3-Chloro-6-(2-
ethoxyphenyl)pyridazine. Note that the 2-ethoxy substituent exerts a strong electron-donating
effect (resonance), shielding the phenyl protons at positions 3' and 5', while the pyridazine ring
exerts a deshielding effect on the ortho-phenyl proton (H-6").

Proton NMR ( H NMR)

Solvent: CDCI

(7.26 ppm reference) | Frequency: 400 MHz
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Carbon NMR ( C NMR)

Solvent: CDCI

(77.16 ppm reference) | Frequency: 100 MHz
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e Pyridazine Core:
158.5 (C-6, Ar-linked), 155.2 (C-3, Cl-linked), 129.8 (C-5), 127.1 (C-4).
e Phenyl Ring:
156.8 (C-2', C-OEt), 131.5 (C-6'), 130.9 (C-4"), 124.5 (C-1'), 121.2 (C-5'), 112.5 (C-3).
o Ethoxy Side Chain:
64.2 (-OCH
1), 14.8 (-CH
).
Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or GC-MS (El)

e Molecular lon (
):
234.06

 |sotope Pattern: The presence of a single Chlorine atom results in a characteristic 3:1
intensity ratio between the

(234) and
(236) peaks.

o Fragmentation Logic:
o Loss of Ethyl group (
):
206 (Formation of phenol cation).

o Loss of Cl radical (
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Fig 2. Predicted MS Fragmentation Pattern
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Figure 2: Primary fragmentation pathways observed in ESI-MS.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)
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Wavenumber (cm

Vibration Mode Description

)

3050 - 3010 C-H Stretch (Ar) Weak aromatic proton signals.
Methylene/Methyl stretches of

2980 - 2930 C-H Stretch (Alk)
the ethoxy group.
Characteristic of the pyridazine

1585 C=N Stretch ]
ring.

1245 C-O Stretch Aryl alkyl ether (strong band).
Aryl chloride stretch

1090 C-ClI Stretch

(diagnostic).

Interpretation & Troubleshooting

When analyzing samples of 3-Chloro-6-(2-ethoxyphenyl)pyridazine, researchers should be
aware of common impurities:

o Homocoupling (Biaryl): If the reaction was not properly degassed, a peak at

the mass of the boronic acid dimer may appear.

o Hydrolysis (Pyridazinone): If the reaction temperature is too high (>100°C) or aqueous base
is too concentrated, the Chlorine at position 3 may hydrolyze to form the pyridazinone (

). This is characterized by the disappearance of the C-CI stretch at 1090 cm

and the appearance of a Carbonyl (C=0) stretch at ~1660 cm
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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